1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
Description
1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, a pyrrolidine ring, and a triazole ring
Properties
IUPAC Name |
1-[1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S/c14-13(15,16)11-3-1-2-4-12(11)23(21,22)19-7-5-10(9-19)20-8-6-17-18-20/h1-4,6,8,10H,5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAKEWDORACMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Sulfonylation: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides.
Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Triazole Ring Functionalization
The 1,2,3-triazole core participates in electrophilic and cycloaddition reactions, though its substitution pattern (1H-1,2,3-triazole) limits direct modifications. Key reactions include:
Oxidative Coupling
Under aerobic conditions with copper catalysts, the triazole can undergo oxidative coupling. For example:
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Reaction : Copper-mediated coupling with alkynes or amines to form bis-triazoles or fused heterocycles .
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Conditions : CuI (10 mol%), 1,10-phenanthroline (10 mol%), DBU (2 equiv), CH₃CN, 65°C .
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Yield : Up to 86% for analogous 1,4-disubstituted triazoles .
Reduction
Catalytic hydrogenation (H₂/Pd-C) partially reduces the triazole ring to a dihydrotriazole, though this is uncommon due to aromatic stability.
Sulfonamide Group Reactivity
The pyrrolidine-linked sulfonamide exhibits moderate nucleophilic substitution and hydrolysis potential:
Nucleophilic Substitution
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Reaction : Displacement of the sulfonyl group with amines or thiols under basic conditions.
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Example : Treatment with piperidine in DMF at 80°C yields pyrrolidine-amine derivatives.
Hydrolysis
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Conditions : Prolonged heating in 6M HCl or NaOH at 100°C cleaves the sulfonamide bond .
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Outcome : Releases pyrrolidine and 2-(trifluoromethyl)benzenesulfonic acid .
Pyrrolidine Ring Modifications
The pyrrolidine ring’s tertiary nitrogen and sulfonamide linkage enable selective reactions:
Alkylation/Acylation
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Reaction : Alkylation at the pyrrolidine nitrogen using alkyl halides or acyl chlorides.
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Conditions : K₂CO₃, DMF, 60°C.
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Yield : 60–75% for N-alkylated analogs.
Ring-Opening
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Reaction : Acid-catalyzed ring-opening with HBr/AcOH forms linear sulfonamide derivatives .
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Mechanism : Protonation of the nitrogen followed by nucleophilic attack .
Trifluoromethylphenyl Group Stability
The 2-(trifluoromethyl)phenyl group is highly stable under standard conditions but participates in:
Radical Reactions
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Conditions : UV light or radical initiators (e.g., AIBN) induce C–F bond activation .
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Outcome : Defluorination or coupling with electron-deficient alkenes .
Cross-Coupling Reactions
The triazole and aryl groups enable metal-catalyzed couplings:
Suzuki-Miyaura Coupling
Mechanistic Insights
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Triazole Oxidative Coupling : Proceeds via a triazolyl–copper intermediate, with O₂ acting as a terminal oxidant .
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Sulfonamide Hydrolysis : Acid-mediated cleavage follows an SN1-like mechanism, generating a sulfonic acid .
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CF₃ Group Stability : Electron-withdrawing effects hinder electrophilic substitution but permit radical pathways .
Scientific Research Applications
1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The trifluoromethyl and sulfonyl groups are known to enhance binding affinity to certain enzymes and receptors, potentially leading to inhibitory or modulatory effects . The pyrrolidine and triazole rings contribute to the overall stability and specificity of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole: Similar structure but with a bromine atom instead of a sulfonyl group.
1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole: Lacks the pyrrolidine ring, making it less complex.
Uniqueness
1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the combination of its functional groups and rings, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonyl group increases its potential for hydrogen bonding interactions .
Biological Activity
The compound 1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a novel synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C12H12F3N3O2S
- Molecular Weight : 323.29 g/mol
The structure features a trifluoromethyl group, a sulfonyl moiety, and a pyrrolidine ring linked to a triazole core. The presence of these functional groups is significant for its biological activity.
- Antimicrobial Activity : Triazoles are known for their broad-spectrum antimicrobial properties. The incorporation of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and lead to increased efficacy against various pathogens .
- Anticancer Properties : Research has indicated that triazole derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds containing the triazole ring can inhibit the growth of human breast carcinoma (MCF-7) and colon carcinoma (HCT-116) cells . The specific interactions at the cellular level often involve the inhibition of key enzymes or pathways critical for tumor growth.
- Anti-inflammatory Effects : Some studies suggest that triazoles can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against MCF-7 | |
| Anti-inflammatory | Modulation of inflammatory markers |
Case Study: Anticancer Activity
A study focused on the synthesis of triazole-linked flavonoids demonstrated significant cytotoxicity against various cancer cell lines. The synthesized compounds exhibited IC50 values below 3 µM against HCT-116 and OVCAR-3 cell lines, indicating potent anticancer activity . The structure-activity relationship (SAR) analysis revealed that modifications to the triazole moiety could enhance cytotoxic effects.
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound may effectively bind to active sites on proteins such as kinases and receptors implicated in tumor growth .
Q & A
Q. What are the most reliable synthetic routes for constructing the 1,2,3-triazole core in this compound?
The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction. For example, terminal alkynes (e.g., ethynylbenzene derivatives) react with azides (e.g., pyrrolidinyl-sulfonyl azides) under Cu(I) catalysis (CuSO₄/Na ascorbate in THF/H₂O, 50°C, 16 hours) to yield 1,4-disubstituted triazoles . Alternative methods include using triazenylpyrazole precursors or organotrifluoroborate intermediates for diverted synthesis .
Q. How can the stereochemistry and substitution pattern of the pyrrolidine-sulfonyl group be confirmed?
- NMR Analysis : Key signals include the pyrrolidine protons (δ 2.06–3.84 ppm for axial/equatorial H) and sulfonyl group effects on adjacent protons (e.g., deshielding of H-3 in pyrrolidine).
- X-ray Crystallography : Resolves spatial arrangements, as seen in structurally related triazole-pyrrolidine hybrids .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 388.0921 for C₁₄H₁₅F₃N₄O₂S) .
Q. What solvent systems and catalysts optimize the sulfonylation of the pyrrolidine intermediate?
Sulfonylation of pyrrolidine typically uses 2-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane (DCM) or THF with a base (e.g., triethylamine or pyridine) to scavenge HCl. Catalytic DMAP (4-dimethylaminopyridine) enhances reactivity for sterically hindered substrates .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethylphenyl-sulfonyl group influence biological activity?
- The electron-withdrawing CF₃ group enhances metabolic stability and modulates binding affinity. For example, in mPTP (mitochondrial permeability transition pore) inhibitors, the sulfonyl group stabilizes interactions with hydrophobic pockets, while the CF₃ group improves membrane permeability .
- Comparative studies with non-fluorinated analogs (e.g., methyl or chloro substituents) show reduced IC₅₀ values, highlighting the importance of fluorine in target engagement .
Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for triazole-pyrrolidine hybrids?
- Bioisosteric Replacement : Replace the trifluoromethyl group with isosteres (e.g., OCF₃ or CN) to assess steric vs. electronic contributions .
- Proteolytic Stability Assays : Evaluate metabolic stability in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., mPTP or kinases) to rationalize divergent activity trends .
Q. How can computational chemistry guide the design of derivatives with improved selectivity?
- Docking Studies : Use software like AutoDock to predict binding modes. For instance, the triazole nitrogen may form hydrogen bonds with kinase ATP pockets, while the sulfonyl group occupies hydrophobic subpockets .
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 inhibition risks. Derivatives with logP < 5 and topological polar surface area (TPSA) > 80 Ų are prioritized for CNS penetration .
Q. What experimental evidence supports or refutes the compound’s role as a kinase inhibitor?
- Kinase Profiling Panels : Test against 100+ kinases at 1 µM. A hit rate < 10% suggests selectivity.
- Cellular Assays : Measure phospho-ERK/STAT3 levels in cancer cell lines (e.g., HeLa) to confirm target modulation .
- Counter-Screening : Use off-target assays (e.g., GPCRs or ion channels) to rule out nonspecific effects .
Methodological Notes
- Synthetic Reproducibility : Strict control of moisture and oxygen is critical for CuAAC reactions. Use degassed solvents and Schlenk techniques for air-sensitive steps .
- Data Validation : Cross-validate NMR assignments using 2D experiments (COSY, HSQC) and compare with literature values for analogous compounds .
- Contradictions in Yield : Discrepancies in reaction yields (e.g., 60% vs. 75%) may arise from variations in azide purity or copper catalyst activation. Pre-purify azides via flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
